molecular formula C14H20O4 B14214810 2-(2-Methoxy-ethoxy)-3-methyl-4-propoxy-benzaldehyde CAS No. 820237-58-9

2-(2-Methoxy-ethoxy)-3-methyl-4-propoxy-benzaldehyde

Cat. No.: B14214810
CAS No.: 820237-58-9
M. Wt: 252.31 g/mol
InChI Key: SCVIQPVDTBOIEJ-UHFFFAOYSA-N
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Description

2-(2-Methoxy-ethoxy)-3-methyl-4-propoxy-benzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of methoxy, ethoxy, methyl, and propoxy groups attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-ethoxy)-3-methyl-4-propoxy-benzaldehyde typically involves multi-step organic reactions. One common method includes the alkylation of a benzaldehyde derivative with appropriate alkylating agents under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, yield, and purity. The use of advanced technologies such as flow chemistry and automated reactors can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-ethoxy)-3-methyl-4-propoxy-benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The methoxy, ethoxy, methyl, and propoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halides and nucleophiles are used under specific conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction yields alcohols.

Scientific Research Applications

2-(2-Methoxy-ethoxy)-3-methyl-4-propoxy-benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-ethoxy)-3-methyl-4-propoxy-benzaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyethanol: An organic compound used mainly as a solvent.

    Ethanol, 2-[2-(2-methoxyethoxy)ethoxy]-: A compound with similar structural features used in various industrial applications.

Uniqueness

2-(2-Methoxy-ethoxy)-3-methyl-4-propoxy-benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

820237-58-9

Molecular Formula

C14H20O4

Molecular Weight

252.31 g/mol

IUPAC Name

2-(2-methoxyethoxy)-3-methyl-4-propoxybenzaldehyde

InChI

InChI=1S/C14H20O4/c1-4-7-17-13-6-5-12(10-15)14(11(13)2)18-9-8-16-3/h5-6,10H,4,7-9H2,1-3H3

InChI Key

SCVIQPVDTBOIEJ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C(=C(C=C1)C=O)OCCOC)C

Origin of Product

United States

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